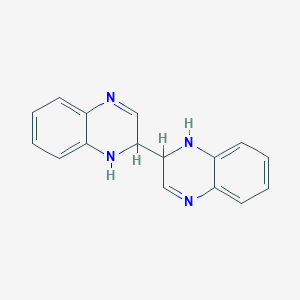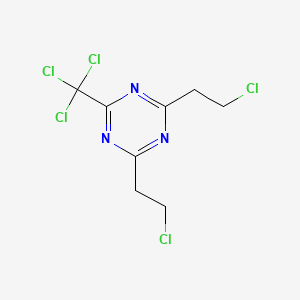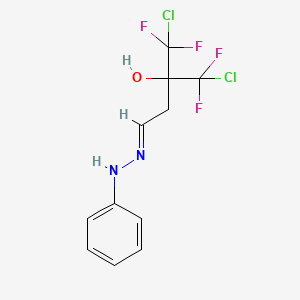
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone is a complex organic compound with the molecular formula C5-H4-Cl2-F4-O2 It is known for its unique chemical structure, which includes multiple halogen atoms and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone typically involves multiple steps, starting with the preparation of the butyraldehyde derivative. The process includes halogenation, hydroxylation, and the introduction of the phenylhydrazone group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to participate in various chemical reactions, influencing its reactivity and biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(dichlorofluoromethyl)-4,4-difluoro-3-hydroxybutanal
- 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde phenylhydrazone
Uniqueness
4-Chloro-4,4-difluoro-3-hydroxy-3-(chlorodifluoromethyl)butyraldehyde phenylhydrazone is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
100482-81-3 |
|---|---|
分子式 |
C11H10Cl2F4N2O |
分子量 |
333.11 g/mol |
IUPAC名 |
(4E)-1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-4-(phenylhydrazinylidene)butan-2-ol |
InChI |
InChI=1S/C11H10Cl2F4N2O/c12-10(14,15)9(20,11(13,16)17)6-7-18-19-8-4-2-1-3-5-8/h1-5,7,19-20H,6H2/b18-7+ |
InChIキー |
INSNAKPJFGVZNH-CNHKJKLMSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C/CC(C(F)(F)Cl)(C(F)(F)Cl)O |
正規SMILES |
C1=CC=C(C=C1)NN=CCC(C(F)(F)Cl)(C(F)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)

![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
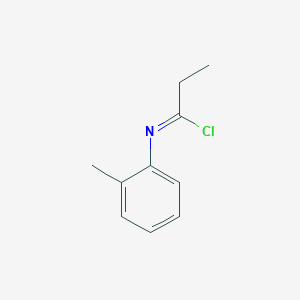
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
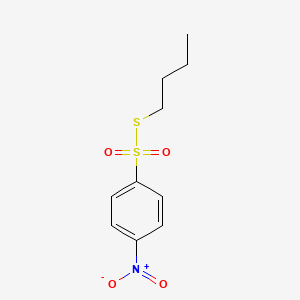
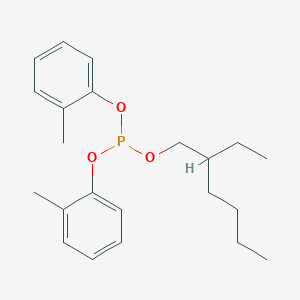
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
oxophosphanium](/img/structure/B14340068.png)
